Cas no 36845-14-4 (4-amino-N-(5-chloropyridin-2-yl)benzamide)

4-amino-N-(5-chloropyridin-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-N-(5-chloropyridin-2-yl)benzamide
- Benzamide,4-amino-N-(5-chloro-2-pyridinyl)-
- 4-Amino-N-(5-chloro-2-pyridinyl)benzamide
- DTXSID90190323
- Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-
- 2-(p-Aminobenzamido)-5-chloropyridine
- 5-22-08-00462 (Beilstein Handbook Reference)
- BRN 0404946
- 36845-14-4
-
- MDL: MFCD01666700
- インチ: InChI=1S/C12H10ClN3O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,14H2,(H,15,16,17)
- InChIKey: BSJGXTNBRNVOQK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 247.0514
- どういたいしつりょう: 247.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 68Ų
じっけんとくせい
- PSA: 68.01
4-amino-N-(5-chloropyridin-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674990-10g |
4-Amino-N-(5-chloropyridin-2-yl)benzamide |
36845-14-4 | 98% | 10g |
¥28063.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674990-5g |
4-Amino-N-(5-chloropyridin-2-yl)benzamide |
36845-14-4 | 98% | 5g |
¥20790.00 | 2024-05-16 |
4-amino-N-(5-chloropyridin-2-yl)benzamide 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
4-amino-N-(5-chloropyridin-2-yl)benzamideに関する追加情報
Recent Advances in the Study of 4-amino-N-(5-chloropyridin-2-yl)benzamide (CAS: 36845-14-4)
4-amino-N-(5-chloropyridin-2-yl)benzamide (CAS: 36845-14-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzamide core and chloropyridinyl substituent, has been the subject of numerous studies due to its potential therapeutic applications. Recent research has focused on its synthesis, biological activity, and mechanism of action, particularly in the context of kinase inhibition and anticancer activity.
One of the most notable findings in recent literature is the role of 4-amino-N-(5-chloropyridin-2-yl)benzamide as a selective inhibitor of certain protein kinases. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinase targets, making it a promising candidate for further drug development. The structural features of the molecule, including the amino and chloro substituents, are believed to contribute to its binding affinity and selectivity.
In addition to its kinase inhibitory properties, recent investigations have explored the pharmacokinetic and pharmacodynamic profiles of 4-amino-N-(5-chloropyridin-2-yl)benzamide. Preclinical studies have shown favorable absorption and distribution characteristics, with moderate metabolic stability. These findings are crucial for understanding the compound's potential as a therapeutic agent and for guiding future formulation strategies. Researchers have also employed computational modeling techniques to predict the compound's interactions with biological targets, providing valuable insights for structure-activity relationship (SAR) optimization.
Another area of active research involves the synthesis of derivatives and analogs of 4-amino-N-(5-chloropyridin-2-yl)benzamide. By modifying the benzamide scaffold or the substituents on the pyridine ring, scientists aim to enhance the compound's efficacy, reduce toxicity, and improve its drug-like properties. Recent synthetic approaches have utilized innovative methodologies, such as transition metal-catalyzed cross-coupling reactions, to achieve high yields and purity. These efforts are expected to yield new chemical entities with improved therapeutic potential.
The therapeutic applications of 4-amino-N-(5-chloropyridin-2-yl)benzamide extend beyond oncology. Emerging evidence suggests its potential utility in inflammatory and autoimmune diseases, where kinase inhibition can modulate immune responses. Preliminary in vitro and in vivo studies have shown promising results, although further validation is required to confirm these findings. The compound's versatility underscores its importance as a tool for probing biological pathways and as a lead compound for drug discovery.
In conclusion, 4-amino-N-(5-chloropyridin-2-yl)benzamide (CAS: 36845-14-4) represents a valuable molecule in chemical biology and pharmaceutical research. Recent advances have elucidated its mechanism of action, pharmacokinetic properties, and therapeutic potential, paving the way for future development. Continued exploration of its derivatives and applications in diverse disease contexts is expected to yield significant contributions to the field.
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